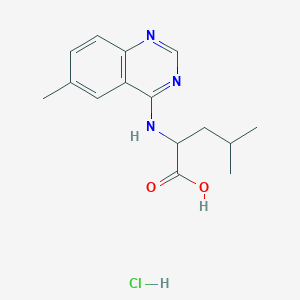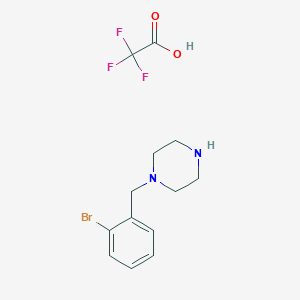
N-phenyl-N'-(1-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-N'-(1-phenylpropyl)urea, also known as fenproporex, is a chemical compound that has been used in scientific research for its potential as a psychostimulant and appetite suppressant. Fenproporex is a derivative of amphetamine and is structurally similar to other stimulants such as phentermine and diethylpropion.
Mécanisme D'action
Fenproporex works by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in regulating mood, attention, and appetite. By increasing their release, N-phenyl-N'-(1-phenylpropyl)urea may help to reduce food intake and increase energy levels.
Biochemical and Physiological Effects:
Fenproporex has been found to increase heart rate and blood pressure, similar to other stimulants. Additionally, this compound has been shown to increase the activity of the sympathetic nervous system, which is involved in the "fight or flight" response. These effects can lead to increased energy levels and decreased appetite.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-phenyl-N'-(1-phenylpropyl)urea is its potential as a psychostimulant and appetite suppressant. This makes it a useful tool for studying the effects of dopamine and norepinephrine on behavior and metabolism. However, the potential cardiovascular effects of this compound may limit its use in certain studies.
Orientations Futures
There are several potential future directions for research on N-phenyl-N'-(1-phenylpropyl)urea. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Additionally, this compound may have applications in the treatment of obesity and other metabolic disorders. Further research is needed to fully understand the effects and potential uses of this compound.
Méthodes De Synthèse
Fenproporex can be synthesized in a laboratory setting using a variety of methods. One common method involves the reaction of aniline with 1-phenylpropan-2-amine to form N-phenyl-N'-(1-phenylpropyl)urea. The reaction can be catalyzed by acid or base and typically requires high temperatures and pressure.
Applications De Recherche Scientifique
Fenproporex has been studied for its potential as a treatment for obesity and attention deficit hyperactivity disorder (ADHD). In animal studies, N-phenyl-N'-(1-phenylpropyl)urea has been shown to decrease food intake and increase activity levels. Additionally, this compound has been found to increase dopamine and norepinephrine levels in the brain, leading to its potential as a psychostimulant.
Propriétés
IUPAC Name |
1-phenyl-3-(1-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRHTXNSZHOAPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-fluorophenoxy)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4897868.png)
![2-{2-[4-(2-chlorobenzyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4897871.png)
![3-butoxy-N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4897875.png)


![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)



![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)
![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)

![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)